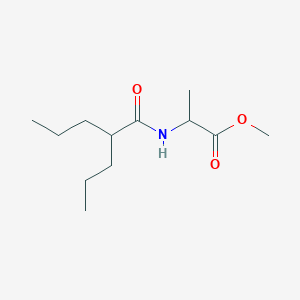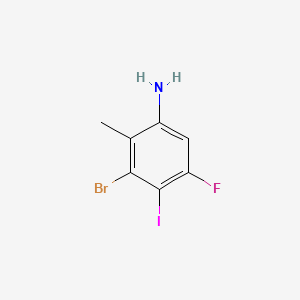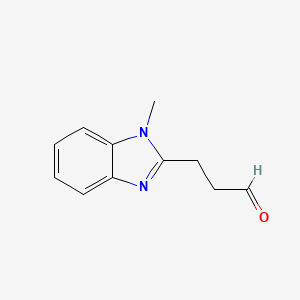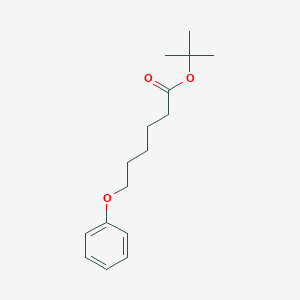![molecular formula C13H19NO B13887213 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is a chemical compound with the molecular formula C12H17NO It is characterized by a cyclopropyl ring substituted with a benzylamino group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclopropyl ring.
Addition of the ethanol group: The final step involves the reaction of the intermediate compound with an ethanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of benzylamino-2-methyl-cyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of 2-methyl-cyclopropyl-ethanolamine.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl ring and ethanol group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylamino)ethanol: Similar structure but lacks the cyclopropyl ring.
2-Methyl-cyclopropylamine: Similar structure but lacks the benzylamino and ethanol groups.
Benzylamine: Similar structure but lacks the cyclopropyl and ethanol groups.
Uniqueness
2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol is unique due to the presence of both a cyclopropyl ring and a benzylamino group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-[1-(benzylamino)-2-methylcyclopropyl]ethanol |
InChI |
InChI=1S/C13H19NO/c1-11-9-13(11,7-8-15)14-10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 |
Clé InChI |
ODRDMEAMLIJBCW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(CCO)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)

![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)



![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)

![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)

![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
